molecular formula C24H23N5O3 B2576422 3-(丁-3-烯-2-基)-1-甲基-8-(4-苯氧基苯基)-7,8-二氢-1H-咪唑并[2,1-f]嘌呤-2,4(3H,6H)-二酮 CAS No. 877818-29-6

3-(丁-3-烯-2-基)-1-甲基-8-(4-苯氧基苯基)-7,8-二氢-1H-咪唑并[2,1-f]嘌呤-2,4(3H,6H)-二酮

货号: B2576422
CAS 编号: 877818-29-6
分子量: 429.48
InChI 键: MBBXOGCXSLSZQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is also known as Ibrutinib . It is a Bruton’s tyrosine kinase (BTK) inhibitor used for the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Both CLL and MCL are B-cell non-Hodgkin lymphomas, characterized by treatment resistance and high rate of relapse .


Molecular Structure Analysis

The molecular formula of Ibrutinib is C25H24N6O2 . The structure includes a pyrazolo[3,4-d]pyrimidin-1-yl group attached to a piperidine ring, which is further connected to a but-3-en-2-yl group .


Physical and Chemical Properties Analysis

Ibrutinib has a melting point of 153-158°C, a predicted boiling point of 715.0±60.0 °C, and a density of 1.34. It is soluble in DMSO (up to at least 25 mg/ml) and is stable for 1 year from the date of purchase as supplied .

科学研究应用

分子合成和修饰

此化合物属于咪唑并[2,1-f]嘌呤类,参与复杂的分子合成过程。例如,它通过分子内烷基化合成,从特定的亚硝基嘧啶衍生物开始,表明其在创建结构复杂的分子中的作用 (Simo, Rybár, & Alföldi, 1998)。此外,该化合物是合成和评估旨在结合血清素和多巴胺受体以及抑制对神经功能至关重要的磷酸二酯酶的衍生物的一部分 (Zagórska 等人,2016)

生物学评估和药理学潜力

此化合物的衍生物被评估其生物学相关性,特别是在受体亲和力和酶抑制作用方面。此类评估在药物发现和开发的早期阶段至关重要,重点关注精神和神经疾病 (Zagórska 等人,2016)

腺苷受体拮抗作用

与该化合物密切相关的咪唑并[2,1-f]嘌呤衍生物对 A3 腺苷受体表现出有效且选择性的拮抗活性。这对于腺苷受体调节具有治疗作用的疾病(例如炎症性疾病、癌症和神经疾病)至关重要 (Baraldi 等人,2005)

固相合成应用

该化合物参与固相合成方法,该方法在高通量化学合成中至关重要,用于开发药物和进行材料科学研究 (Karskela & Lönnberg, 2006)

作用机制

Ibrutinib selectively binds to BTK, an essential component for B lymphocyte formation, differentiation, signaling, and survival, irreversibly inhibiting its activity. It effectively inhibits tumor cell proliferation and survival .

安全和危害

Ibrutinib has several hazard statements including H360, H319, H315, H335, and H302. It is classified under GHS07 and GHS06 with a signal word of Danger .

未来方向

Ibrutinib is a first-in-class innovative drug and was granted breakthrough therapy designation by the FDA in February 2013. It was approved for the treatment of MCL and CLL on November 13, 2013, and February 12, 2014, respectively . It is expected to become a new treatment option for CLL and MCL .

属性

IUPAC Name

2-but-3-en-2-yl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-4-16(2)29-22(30)20-21(26(3)24(29)31)25-23-27(14-15-28(20)23)17-10-12-19(13-11-17)32-18-8-6-5-7-9-18/h4-13,16H,1,14-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBXOGCXSLSZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)N1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。